molecular formula C19H25NO4 B8452006 tert-butyl 4-[3-(ethoxycarbonyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-[3-(ethoxycarbonyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8452006
M. Wt: 331.4 g/mol
InChI Key: IFGWJSXBQARZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[3-(ethoxycarbonyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-[3-(ethoxycarbonyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-[3-(ethoxycarbonyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 4-(3-ethoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C19H25NO4/c1-5-23-17(21)16-8-6-7-15(13-16)14-9-11-20(12-10-14)18(22)24-19(2,3)4/h6-9,13H,5,10-12H2,1-4H3

InChI Key

IFGWJSXBQARZGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 4-{[(trifluoromethyl)sulfonyl]oxy}-3,6-dihydropyridine-1(2H)-carboxylate (prepared according to Wustrow, D. J., Wise, L. D., Synthesis, (1991), 993-995.; 10.5 g, 31.6 mmol), 3-(ethoxycarbonyl)phenylboronic acid (8.59 g, 44.3 mmol), lithium chloride (3.98 g, 94.8 mmol), and 2 M Na2CO3 solution (44 mL) in DME (107 mL) was added Pd(PPh3)4 (1.82 g, 1.58 mmol), and the resulting mixture was stirred at reflux under a nitrogen atmosphere for 3.5 h. The reaction mixture was cooled to rt, stirred overnight, then partially concentrated to remove most of the DME. To the remaining aqueous mixture was added DCM, 2M Na2CO3 solution, and ˜10 mL of 28% NH4OH solution. The layers were separated and the organic layer was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. Purification by flash chromatography (silica, 10% ethyl acetate/hexanes eluent) afforded tert-butyl 4-[3-(ethoxycarbonyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate. 1HNMR (CDCl3, 500 MHz): δ 8.07 (s, 1H), 7.95 (d, J=7.5 Hz, 1H), 7.58 (d, J=8.0 Hz, 1H), 7.43 (t, J=8.0 Hz, 1H), 6.13 (br s, 1H), 4.41 (q, J=7.0 Hz, 2H), 4.12 (br s, 2H), 3.68 (t, J=5.5 Hz, 2H), 2.58 (br s, 2H), 1.52 (s, 9H), 1.43 (t, J=7.0 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.59 g
Type
reactant
Reaction Step Two
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Two
Name
Quantity
107 mL
Type
solvent
Reaction Step Two
Quantity
1.82 g
Type
catalyst
Reaction Step Two

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